8-Benzylguanosine

Description

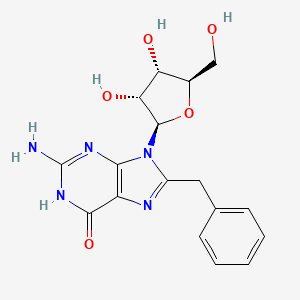

Structure

3D Structure

Properties

CAS No. |

88158-12-7 |

|---|---|

Molecular Formula |

C17H19N5O5 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-amino-8-benzyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C17H19N5O5/c18-17-20-14-11(15(26)21-17)19-10(6-8-4-2-1-3-5-8)22(14)16-13(25)12(24)9(7-23)27-16/h1-5,9,12-13,16,23-25H,6-7H2,(H3,18,20,21,26)/t9-,12-,13-,16-/m1/s1 |

InChI Key |

GRWOZUCDRLXCOV-RVXWVPLUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |

Origin of Product |

United States |

Synthesis and Chemical Modifications of 8 Benzylguanosine

Methodologies for 8-Benzylguanosine Synthesis

The synthesis of this compound can be approached through both classical and advanced chemical strategies. These methods are foundational for producing the core molecule and its more complex, modified versions for specialized applications.

Classical synthetic routes to purine (B94841) derivatives often involve the construction of the purine ring system from pyrimidine (B1678525) or imidazole (B134444) precursors. These multi-step processes typically rely on well-established condensation and cyclization reactions. For instance, a common approach involves the use of substituted pyrimidines which are then elaborated to form the fused imidazole ring of the purine. researchgate.net While specific classical syntheses solely focused on this compound are not extensively detailed in readily available literature, the general principles of purine synthesis provide a framework for its potential classical preparation. beilstein-journals.orgnih.gov

Modern synthetic chemistry offers more sophisticated and efficient strategies for the synthesis of modified nucleosides like this compound, particularly for their incorporation into oligonucleotides. These methods often employ protecting group strategies and specialized coupling reagents to achieve high yields and stereoselectivity. nih.gov

Chemical modifications are crucial for enhancing the therapeutic properties of oligonucleotides, such as improving their stability, bioavailability, and binding affinity to target molecules. nih.gov Advanced strategies may include post-oligomerization synthesis, where a modification is introduced after the oligonucleotide chain has been assembled. nih.gov For instance, a synthon like 2-fluoro-O6-(trimethylsilylethyl)-2'-deoxyinosine can be incorporated into an oligonucleotide, and the 2-fluoro group can be subsequently displaced by an amine nucleophile to introduce a desired modification at the N2 position of guanine (B1146940). nih.gov While this example illustrates a modification at a different position, similar principles of post-synthetic modification could be adapted for the introduction of a benzyl (B1604629) group at the 8-position of guanosine (B1672433) within an oligonucleotide.

Furthermore, enzymatic transglycosylation has emerged as a powerful tool for the synthesis of modified nucleosides. mdpi.com This method utilizes enzymes like purine nucleoside phosphorylase (PNP) to catalyze the transfer of a sugar moiety to a modified heterocyclic base, offering a greener and more regioselective alternative to traditional chemical synthesis. mdpi.com

Design and Synthesis of this compound Derivatives

The chemical derivatization of this compound allows for a systematic investigation of structure-activity relationships. By introducing various substituents at different positions of the purine ring and the benzyl moiety, researchers can fine-tune the molecule's biological activity.

The O6-position of guanine is a critical site for chemical modification, as it can significantly influence the molecule's interaction with biological targets. In the context of O6-benzylguanine derivatives, which are closely related to this compound, various substituents have been introduced on the benzyl ring to modulate their activity as inactivators of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein. nih.govacs.orgresearchgate.net A convenient procedure for the synthesis of O6-benzylguanine derivatives has been developed using phase transfer catalysis, allowing for the preparation of compounds with hydroxymethyl, halo, methoxy, and methyl substituents on the benzyl ring. researchgate.net

| Derivative | Substituent |

| FBGs | p,m,o-F |

| CBGs | p,m,o-Cl |

| BBGs | p,m,o-Br |

| IBGs | p,m,o-I |

| O6-p-MOBG | p-methoxybenzyl |

| O6-p-MBG | p-methylbenzyl |

| This table showcases various substituted O6-benzylguanine derivatives synthesized to explore substituent effects. |

Modifications at the 8-position of the guanine ring have led to the development of several potent analogs.

8-aza-guanosine: The synthesis of 8-azaguanosine analogs has been explored through multiple routes. nih.gov One approach involves the reaction of a protected ribofuranosyl chloride with a triazolopyrimidine precursor. nih.gov Another, more unambiguous synthesis proceeds through an N-acetyl-6-(benzylthio)-N4-(2,3-O-isopropylidene-β-D-ribofuranosyl)-5-nitro-2,4-pyrimidinediamine intermediate. nih.gov The benzylthio group can then be replaced by various nucleophiles to yield different 8-aza-6-substituted guanosine analogs. nih.gov Chiral 8-aza-9-[2-(phosphonomethoxy)propyl]guanine analogs have also been synthesized and evaluated for their antiviral activity. nih.gov

8-bromo-guanosine: 8-Bromo-substituted O6-benzylguanines have been synthesized and identified as effective inactivators of human O6-alkylguanine-DNA alkyltransferase. nih.gov The synthesis of 8-bromoisoquinolines, which share a similar heterocyclic core, has been achieved through methods like the Pomeranz-Fritsch ring synthesis. semanticscholar.orgresearchgate.net The synthesis of 8-bromo-2-methylquinoline (B152758) involves the reaction of 2-bromoaniline (B46623) with crotonaldehyde (B89634) in the presence of boric acid and HCl. nih.gov

8-oxo-guanosine: The synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) can be achieved by the oxidation of 2'-deoxyguanosine. nih.govresearchgate.net An optimized method utilizing Cu(II)/H2O2/ascorbate has been shown to produce 8-oxodGuo with a significantly higher yield compared to previously reported methods. nih.govresearchgate.net The synthesis of 8-oxo-dGTP and its analogues has also been described, starting from 8-benzyloxy-dG. nih.gov

8-trifluoromethyl-guanosine: The introduction of a trifluoromethyl group can significantly alter the electronic properties and metabolic stability of a molecule. nih.govmdpi.comresearchgate.netresearchgate.net While the direct synthesis of 8-trifluoromethyl-guanosine is not explicitly detailed in the provided context, the synthesis of various trifluoromethyl-substituted pyrimidine and quinobenzothiazinium derivatives has been reported, highlighting the feasibility of incorporating this moiety into heterocyclic scaffolds. nih.govmdpi.com

Chemoenzymatic Synthetic Approaches for this compound Derivatives

The synthesis of modified nucleosides such as this compound and its derivatives can be efficiently achieved through chemoenzymatic methods. This approach strategically combines the precision of enzymatic catalysis with the versatility of chemical synthesis. Typically, the synthesis involves the chemical preparation of the modified nucleobase, in this case, 8-benzylguanine, followed by an enzymatic step to attach the sugar moiety (ribose or deoxyribose). This methodology circumvents many of the challenges associated with purely chemical synthesis, such as the need for extensive protecting group strategies and the control of stereoselectivity at the anomeric carbon.

The key enzymatic step in this process is often catalyzed by purine nucleoside phosphorylases (PNPs). These enzymes facilitate the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. By manipulating the reaction equilibrium, PNPs can be used in the reverse direction to synthesize nucleosides from a purine base and a sugar donor.

A general chemoenzymatic route to this compound derivatives is outlined below:

Chemical Synthesis of 8-Benzylguanine: The precursor, 8-benzylguanine, is first synthesized using established organic chemistry methods. This typically involves the introduction of the benzyl group at the C8 position of a suitable guanine derivative.

Enzymatic Glycosylation: The synthesized 8-benzylguanine is then used as a substrate in an enzymatic reaction catalyzed by a purine nucleoside phosphorylase. This step attaches the sugar moiety to the N9 position of the purine base, yielding the desired this compound derivative. This can be achieved through either a one-step transglycosylation reaction or a two-step process involving the generation of ribose-1-phosphate.

The substrate specificity of purine nucleoside phosphorylases is a critical factor in the success of this chemoenzymatic strategy. Extensive research has demonstrated that PNPs from various sources can accommodate a wide range of substituents at the C8 position of the purine ring. While direct enzymatic synthesis of this compound is not extensively documented, studies on analogous 8-substituted guanosine derivatives provide strong evidence for its feasibility. For instance, research has shown that guanosine analogues with various C8 substituents, including alkyl and amino groups, are recognized as substrates by PNPs. nih.gov Furthermore, 7-alkylguanosines, including 7-benzylguanosine, have been reported as good substrates for calf spleen PNP, indicating the enzyme's tolerance for bulky benzylic groups. nih.gov

The choice of the enzyme is crucial for optimizing the yield and regioselectivity of the glycosylation reaction. PNPs from different organisms, such as calf spleen and E. coli, exhibit different substrate preferences and can lead to the formation of different regioisomers (e.g., N7 vs. N9 glycosylation). mdpi.comnih.gov

Below are tables summarizing the substrate scope of purine nucleoside phosphorylases for various 8-substituted purines, which supports the potential for enzymatic synthesis of this compound derivatives.

| Substrate (8-Substituted Guanosine) | Relative Vmax (%) | Km (µM) | Reference |

|---|---|---|---|

| Guanosine | 100 | 35 | nih.gov |

| 8-Aminoguanosine | - | - | nih.gov |

| 8-Bromoguanosine | - | - | nih.gov |

| 8-Chloroguanosine | - | - | nih.gov |

| 8-Methylguanosine | - | - | nih.gov |

| Substrate (8-Azapurine) | Enzyme Source | Product(s) | Relative Reaction Rate (%) | Reference |

|---|---|---|---|---|

| 8-Azaguanine | Calf Spleen PNP | N9-riboside | ~20 | mdpi.comnih.gov |

| 8-Azaguanine | E. coli PNP | N9-riboside (major), N8/N7-ribosides (minor) | ~1 | mdpi.comnih.gov |

| 2,6-Diamino-8-azapurine | Calf Spleen PNP | N7- and N8-ribosides | ~0.4 | mdpi.comnih.gov |

| 2,6-Diamino-8-azapurine | E. coli PNP | N8- and N9-ribosides | ~2 | mdpi.comnih.gov |

Note: The tables above are populated with data from studies on 8-substituted purine analogues to illustrate the feasibility of the enzymatic approach for this compound, for which specific kinetic data was not available in the searched literature.

Biochemical Mechanisms of Action

Molecular Interaction with O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)

O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is a crucial DNA repair protein that protects cells from the harmful effects of alkylating agents. oup.comoup.com 8-Benzylguanosine and its related compounds, such as O6-benzylguanine, interact with and inactivate AGT, thereby enhancing the efficacy of certain chemotherapeutic drugs. ontosight.aiaacrjournals.orgtandfonline.com

This compound and its analogs act as pseudosubstrates for AGT. pnas.orgnih.gov The inactivation process involves the covalent transfer of the benzyl (B1604629) group from the guanine (B1146940) derivative to a specific cysteine residue within the active site of the AGT protein. mdpi.comnih.gov This reaction is stoichiometric, meaning one molecule of the inactivator reacts with one molecule of the enzyme, leading to its irreversible inactivation. oup.com The transfer of the benzyl group to the active site cysteine forms S-benzylcysteine, rendering the AGT protein incapable of repairing DNA damage. oup.com Once inactivated, the benzylated AGT is targeted for degradation. oup.comaacrjournals.org

As a pseudo-substrate, this compound mimics the natural substrate of AGT, which is an alkylated guanine base within a DNA strand. pnas.orgmdpi.com This mimicry allows it to bind to the enzyme's active site with high affinity. nih.gov The subsequent transfer of the benzyl group inactivates the enzyme. aacrjournals.orgmdpi.com This inactivation is a time- and concentration-dependent process. aacrjournals.org Mutant forms of AGT that are resistant to inactivation by O6-benzylguanine have been developed, highlighting the specificity of this interaction. pnas.org

The key to the inactivation of AGT by this compound and its analogs is the modification of a highly reactive cysteine residue, specifically Cys145, located at the enzyme's active site. aacrjournals.orgoup.com The benzyl group is covalently transferred to the sulfhydryl group of this cysteine. mdpi.comnih.gov This modification prevents the enzyme from performing its normal function of removing alkyl groups from the O6 position of guanine in DNA. nih.gov Studies have confirmed that blocking this active site cysteine with other agents prevents the inactivation by O6-benzylguanine, underscoring the critical role of this specific residue. aacrjournals.org

Enzymatic Conversion and Metabolites of this compound

In biological systems, this compound undergoes enzymatic conversion to various metabolites, which can also possess biological activity.

A primary metabolic pathway for O6-benzylguanine is its oxidation to O6-benzyl-8-oxoguanine (8-oxoBG). aacrjournals.orgresearchgate.net This conversion has been observed in various species, including rats, mice, nonhuman primates, and humans. aacrjournals.orgnih.gov In humans, this oxidation is catalyzed by microsomal enzymes, specifically cytochrome P450 isoforms CYP1A2 and CYP3A4, as well as by cytosolic aldehyde oxidase. aacrjournals.org 8-oxoBG is not only a major metabolite but is also an equally potent inactivator of AGT as the parent compound. nih.govresearchgate.netnih.gov Furthermore, 8-oxoBG often exhibits a longer half-life in the body compared to O6-benzylguanine. researchgate.netascopubs.org

The table below summarizes key pharmacokinetic parameters for O6-benzylguanine and its major metabolite, 8-oxoBG, in humans.

| Compound | Peak Concentration (µM) | Half-life (min) | Area Under the Curve (µM·min) | Clearance (ml/min/m²) |

| O6-Benzylguanine | 11 ± 4 | 85 ± 140 | 795 ± 320 | 760 ± 400 |

| O6-Benzyl-8-oxoguanine | 35 ± 10 | 360 ± 220 | 22,700 ± 11,800 | 30 ± 15 |

Data presented as mean ± SD. Data sourced from a study in cancer patients. researchgate.net

Beyond the formation of 8-oxoBG, further metabolism can occur. 8-oxoBG can be debenzylated to form 8-oxoguanine. aacrjournals.orgnih.gov This reaction in human liver microsomes is primarily catalyzed by the cytochrome P450 isoform CYP1A2. aacrjournals.orgnih.gov The catalytic efficiency of CYP1A2 for the oxidation of O6-benzylguanine to 8-oxoBG is significantly higher than for the debenzylation of 8-oxoBG to 8-oxoguanine. aacrjournals.org In addition to 8-oxoguanine, other debenzylated metabolites such as guanine have been identified in urine samples. aacrjournals.org

The enzymatic conversion of 8-oxoBG to 8-oxoguanine follows Michaelis-Menten kinetics, with a Km of 35.9 µM and a Vmax of 0.59 pmol/min/pmol of CYP1A2. nih.gov

Characterization of Enzymes Catalyzing Biotransformation (e.g., Aldehyde Oxidase in 8-Oxidation)

The biotransformation of this compound and related compounds involves several key enzymes. A significant metabolic pathway is the oxidation at the 8-position of the guanine ring. aacrjournals.orgpnas.org

Aldehyde oxidase (AO), a cytosolic enzyme, plays a crucial role in the 8-oxidation of O6-benzylguanine, leading to the formation of 8-oxo-O6-benzylguanine. acs.orgresearchgate.net Studies have established O6-benzylguanine 8-oxidation as an enzyme-selective catalytic marker for human aldehyde oxidase-1 (AOX-1), particularly in human liver S9 fractions that express both cytochrome P450 and AOX-1. nih.gov

In addition to aldehyde oxidase, cytochrome P450 (CYP) isoenzymes are also heavily involved in the metabolism of these compounds. Specifically, CYP1A2 and CYP3A4 in human liver microsomes contribute to the oxidation of O6-benzylguanine. aacrjournals.org Research has shown that CYP1A2 is highly active in O6-benzylguanine 8-oxidation. nih.gov Further metabolism of the resulting 8-oxo-O6-benzylguanine to 8-oxoguanine is also catalyzed by CYP1A2. aacrjournals.org The extrahepatic enzyme CYP1A1 has also been shown to metabolize both O6-benzylguanine and 8-oxo-O6-benzylguanine. aacrjournals.org

The interplay between these enzymes is complex. For instance, while both microsomal and cytosolic fractions of the human liver can catalyze O6-benzylguanine 8-oxidation, the activity in microsomal incubations is enhanced by the presence of NADPH. nih.gov This suggests a primary role for NADPH-dependent CYP enzymes in the microsomes. However, the contribution of cytosolic AOX-1 can be significant and its contamination in microsomal preparations can complicate the interpretation of metabolic data. nih.gov

The kinetic parameters of these enzymatic reactions have been characterized to some extent. For example, the catalytic efficiency (Vmax/Km) for O6-benzylguanine oxidation by CYP1A2 is significantly higher than that of CYP1A1. aacrjournals.org Conversely, CYP1A1 demonstrates a much higher catalytic efficiency for the subsequent debenzylation of 8-oxo-O6-benzylguanine compared to CYP1A2. aacrjournals.orgnih.gov

Structure-Activity Relationship Studies for Enzyme Inhibition Potency

The relationship between the chemical structure of this compound analogues and their ability to inhibit enzymes is a critical area of study for understanding their biological activity. gardp.org

Influence of Electron-Withdrawing Groups on Inactivation Efficiency

The potency of guanine-based inhibitors can be significantly influenced by the presence of electron-withdrawing groups at the 8-position of the guanine ring. aacrjournals.orgmdpi.com These groups can alter the electronic properties of the molecule, affecting its interaction with the target enzyme.

Studies on a series of O6-benzylguanine derivatives have shown that compounds with an electron-withdrawing group at the 8-position, such as 8-aza-O6-benzylguanine and 8-bromo-O6-benzylguanine, were slightly more potent inactivators of O6-alkylguanine-DNA alkyltransferase (AGT) in cell-free extracts compared to the parent compound, O6-benzylguanine. aacrjournals.org This suggests that the electron-withdrawing nature of these substituents enhances the inhibitory activity.

In contrast, other substitutions at the 8-position have shown varied effects. For example, 8-oxo-O6-benzylguanine and 8-trifluoromethyl-O6-benzylguanine were found to be equivalent or slightly less potent than O6-benzylguanine as AGT inactivators. aacrjournals.org

The following table summarizes the effective dose required to inactivate 50% of AGT activity (ED50) for several 8-substituted O6-benzylguanine analogues in HT29 cell-free extracts, illustrating the impact of different substituents. aacrjournals.org

| Compound | ED50 (μM) |

| 8-aza-O6-benzylguanine | 0.07 |

| 8-bromo-O6-benzylguanine | 0.08 |

| O6-benzylguanine | 0.2 |

| 8-oxo-O6-benzylguanine | 0.3 |

| 8-trifluoromethyl-O6-benzylguanine | 0.4 |

This table is interactive. You can sort and filter the data.

Conformational Requirements for Optimized Enzyme Interaction

The three-dimensional conformation of an inhibitor is a crucial determinant of its binding affinity and interaction with the active site of an enzyme. uni-regensburg.de For this compound and its analogues, specific conformational features are necessary for optimal enzyme inhibition.

The interaction with O6-alkylguanine-DNA alkyltransferase (AGT) involves the binding of the inhibitor within the enzyme's active site pocket. mdpi.com The conformation of the inhibitor must be complementary to the shape and chemical environment of this pocket to allow for effective binding and subsequent inactivation of the enzyme.

For DNA repair proteins like AGT, the binding process often involves a conformational change in either the protein or the substrate to allow the alkyl group to access the reactive cysteine residue within a buried pocket. uchicago.edu The flexibility of loops within the enzyme's active site can also play a significant role in accommodating the substrate and facilitating the catalytic process. uni-regensburg.de

In the case of 8-substituted guanine derivatives, the conformation of the substituent itself is important. For instance, with the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG), the ability of the base to adopt both syn- and anti- conformations allows it to have dual coding potential during DNA synthesis. pnas.org This conformational flexibility is stabilized by specific interactions within the polymerase active site, such as hydrogen bonding and adjustments in the phosphodiester backbone. pnas.org While not a direct measure of enzyme inhibition, this illustrates how the conformation of a modified guanine is critical for its interaction within an enzyme's active site.

Interactions with Dna Repair Pathways and Cellular Processes

Modulation of DNA Repair Protein Activity by 8-Benzylguanosine

This compound and its related analogs are potent modulators of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT). ontosight.ai This protein plays a critical role in protecting the genome by reversing alkylation damage at the O⁶-position of guanine (B1146940), a lesion commonly induced by chemotherapeutic alkylating agents. mdpi.comoup.com The interaction of this compound analogs with AGT leads to the protein's inactivation, thereby enhancing the cytotoxic effects of these chemotherapies. mdpi.comnih.gov

The primary mechanism by which this compound and its analogs, such as O⁶-benzylguanine (BG), deplete AGT activity is through irreversible inactivation. stemcell.com These compounds act as pseudosubstrates for the AGT protein. mdpi.compnas.org The AGT enzyme normally functions by transferring an alkyl group from the O⁶ position of guanine in DNA to an internal cysteine residue (Cys145) in its active site. mdpi.compsu.edu This is a "suicide" reaction, as the transfer inactivates the protein, which is then targeted for degradation. aacrjournals.orgacs.orgnih.gov

O⁶-benzylguanine mimics the structure of an alkylated guanine lesion and enters the AGT active site. mdpi.compsu.edu A covalent transfer reaction occurs where the benzyl (B1604629) group from O⁶-benzylguanine is transferred to the active site cysteine residue. psu.eduaacrjournals.org This benzylation of the cysteine residue irreversibly inactivates the AGT protein, preventing it from repairing actual DNA lesions. mdpi.comacs.org This inactivation is remarkably rapid and efficient; for instance, incubating human colon tumor cells with O⁶-benzylguanine can lead to a complete loss of AGT activity within 15 minutes. stemcell.com The inactivation process makes AGT-proficient tumor cells more sensitive to the cytotoxic effects of alkylating agents. aacrjournals.org Studies on various 8-substituted analogs of O⁶-benzylguanine have shown they possess unique and variable AGT-inactivation capabilities in vivo. nih.gov

Table 1: Inactivation of AGT by O⁶-Benzylguanine Analogs in Mice

This table summarizes the comparative ability of different 8-substituted O⁶-benzylguanine analogs to inactivate O⁶-alkylguanine-DNA alkyltransferase (AGT) in various tissues in preclinical mouse models.

| Compound | Comparison to O⁶-benzylguanine (BG) | Key Finding | Source |

|---|---|---|---|

| O⁶-benzyl-8-oxoguanine (8-oxoBG) | Comparable or better AGT inactivation, especially in kidney and brain tissues. | BG is rapidly converted to 8-oxoBG in vivo; the sustained depletion of AGT is largely due to this metabolite. | psu.edunih.gov |

| 8-aza-O⁶-benzylguanine (8-azaBG) | Variable AGT inactivation capabilities comparable to or better than BG. | Demonstrates a distinct pharmacological profile influencing tissue bioavailability and AGT inactivation. | nih.gov |

| O⁶-benzyl-8-bromoguanine (8-bromoBG) | Variable AGT inactivation capabilities comparable to or better than BG. | Showed unique AGT-inactivation profiles in vivo that differ from BG. | nih.gov |

| O⁶-benzyl-8-trifluoromethylguanine (8-tfmBG) | Variable AGT inactivation capabilities comparable to or better than BG. | Possesses a unique AGT-inactivation profile compared to the parent compound. | nih.gov |

By depleting the cell's pool of active AGT, this compound and its analogs directly impair the repair of O⁶-alkylguanine lesions. stemcell.com These lesions, particularly O⁶-methylguanine (O⁶-meG) induced by agents like temozolomide (B1682018), are highly cytotoxic and mutagenic if left unrepaired. oup.comjst.go.jp The failure of AGT to remove these adducts leads to their persistence in the DNA. pnas.org

During DNA replication, the persistent O⁶-meG lesion frequently mispairs with thymine (B56734) instead of cytosine. oup.compnas.org This O⁶-meG:T mispair is a critical intermediate that can lead to two major cellular outcomes:

Mutagenesis : If the cell undergoes another round of replication, the O⁶-meG:T mispair can result in a permanent G:C to A:T transition mutation. pnas.org

Cytotoxicity : The O⁶-meG:T mispair is recognized by the Mismatch Repair (MMR) system, which triggers a cascade of events leading to cell cycle arrest and apoptosis. oup.comspandidos-publications.com

Therefore, the inhibition of AGT by compounds like O⁶-benzylguanine potentiates the therapeutic effect of alkylating agents by ensuring that the DNA damage they inflict is not repaired, forcing the cell down a path of mutation or cell death. nih.govpnas.orgresearchgate.net

Cross-Talk with Other DNA Repair Systems (e.g., Nucleotide Excision Repair, Mismatch Repair)

The cellular response to alkylation damage involves a complex interplay between multiple DNA repair pathways. nih.govmdpi.com When the direct reversal pathway mediated by AGT is inhibited by this compound analogs, other systems are engaged to deal with the persistent lesions.

Mismatch Repair (MMR) : The MMR pathway plays a central role in the cytotoxicity of alkylating agents in AGT-depleted cells. nih.govmdpi.com The MMR system, specifically the MSH2/MSH6 heterodimer, recognizes the O⁶-meG:T mispairs that form during replication. oup.commdpi.com However, MMR attempts to repair the newly synthesized strand containing the thymine, leaving the original O⁶-meG lesion in the template strand. mdpi.com This leads to repeated, unsuccessful attempts at repair, a process termed "futile cycling". mdpi.com These futile cycles are thought to cause persistent single-stranded DNA gaps and eventual double-strand breaks, ultimately signaling for apoptosis. pnas.orgmdpi.com Cells deficient in MMR are notably resistant to the killing effects of alkylating agents, even when AGT is inhibited, highlighting the critical role of this crosstalk. nih.govpnas.org

Nucleotide Excision Repair (NER) : The NER pathway generally repairs bulky DNA lesions that distort the DNA helix. While smaller lesions like O⁶-meG are not typical NER substrates, larger O-alkyl lesions can be repaired by NER. nih.gov There is also evidence that NER proteins can contribute to the repair of oxidative DNA damage, indicating a broader role in maintaining genomic stability. nih.gov Some studies suggest that NER may play a minor role in the repair of certain alkylation damages, acting as a backup system. nih.gov

Table 2: Crosstalk of DNA Repair Pathways in Response to O⁶-Alkylguanine Lesions

This table outlines the roles and interactions of major DNA repair pathways when O⁶-alkylguanine-DNA alkyltransferase (AGT) is inhibited.

| DNA Repair Pathway | Role in Alkylation Damage Response | Interaction with Other Pathways | Consequence of Crosstalk | Source |

|---|---|---|---|---|

| Direct Reversal (AGT/MGMT) | Primary repair of O⁶-alkylguanine lesions. | When inhibited by this compound analogs, the lesion persists, forcing engagement of other pathways. | Sensitizes cells to alkylating agents. | mdpi.comoup.comnih.gov |

| Mismatch Repair (MMR) | Recognizes O⁶-meG:T mispairs formed during replication. | Initiates "futile" repair cycles on the daughter strand, leaving the original lesion. | Leads to DNA breaks and apoptosis. | oup.compnas.orgmdpi.com |

| Base Excision Repair (BER) | Repairs N-alkylated bases and other small lesions. | Intermediates from BER can be processed by MMR, contributing to the overall cellular response. | Can modulate cytotoxicity and resistance. | mdpi.comoncotarget.comnih.gov |

| Nucleotide Excision Repair (NER) | Repairs bulky, helix-distorting lesions; can repair larger O-alkyl adducts. | May act as a backup pathway for certain lesions not handled by AGT. | Minor contributor to O⁶-meG repair but part of the overall DNA damage response. | nih.govnih.gov |

Effects on Genomic Integrity in Preclinical Cellular Models

The modulation of DNA repair by this compound analogs has significant consequences for the genomic integrity of cells, particularly in preclinical cancer models. The failure to repair O⁶-alkylguanine lesions can lead to both genetic and chromosomal instability. frontiersin.orggorgoulis.gr

In preclinical studies, continuous exposure of brain tumor cell lines to O⁶-benzylguanine and an alkylating agent led to the development of resistance. researchgate.net This resistance was caused by the selection of cells that had acquired specific mutations in the AGT gene itself. researchgate.net These mutations resulted in an AGT protein that was still capable of repairing DNA but was no longer sensitive to inactivation by O⁶-benzylguanine, demonstrating a direct link between the treatment and the evolution of genomic changes. researchgate.net

Furthermore, the persistence of DNA damage due to AGT inhibition can trigger the formation of double-strand breaks, which if improperly repaired, can lead to large-scale chromosomal aberrations, a hallmark of genomic instability. mdpi.com The accumulation of DNA damage and the resulting stress on the replication machinery are known drivers of genomic instability in cancer. nih.gov

Interestingly, one study revealed a novel, protective role for AGT in maintaining genomic integrity under specific conditions. biorxiv.orgbiorxiv.org In response to damage from peroxynitrite, a reactive species generated during inflammation, AGT can form a stable DNA-protein crosslink at the site of the lesion (8-nitroguanine). biorxiv.org This action, which is dependent on the active site cysteine and is inhibited by O⁶-benzylguanine, prevents the lesion from converting into a DNA strand break, thereby protecting the cell from peroxynitrite-mediated genomic instability and cytotoxicity. biorxiv.orgbiorxiv.org This suggests that while AGT inhibition is beneficial for enhancing chemotherapy, it may have complex effects on genomic stability in the context of inflammation. biorxiv.org

Molecular and Cellular Effects of 8 Benzylguanosine

Sensitization to DNA Alkylating Agents in Preclinical Models

The primary and most studied effect of O6-benzylguanine is its ability to reverse tumor resistance to alkylating agents. nih.gov Preclinical studies using a wide array of human tumor cell lines and xenograft models have consistently demonstrated that pretreatment with O6-BG sensitizes cancer cells to the cytotoxic effects of both chloroethylnitrosoureas and methylating agents. aacrjournals.orgmit.edu

O6-benzylguanine has been shown to significantly enhance the antitumor efficacy of chloroethylnitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU or carmustine). pnas.org The therapeutic action of BCNU involves the formation of chloroethyl adducts at the O6 position of guanine (B1146940), which can lead to cytotoxic interstrand DNA cross-links. pnas.org In tumor cells with high levels of AGT, this damage is rapidly repaired, conferring resistance to BCNU. frontiersin.org

By depleting the cell's AGT activity, O6-BG prevents this repair, thereby increasing the cytotoxic potential of BCNU. aacrjournals.org This effect has been observed in various preclinical models:

Human Tumor Xenografts: In studies using human glioma and colon cancer xenografts in mice, the combination of O6-BG and BCNU resulted in significantly greater tumor growth inhibition compared to BCNU administered alone. aacrjournals.orgcapes.gov.br For instance, in a human glioma (U87MG) xenograft model with low intrinsic AGT activity, O6-BG still produced a significant enhancement of BCNU's antitumor effect, increasing tumor growth delay. capes.gov.br

Pediatric Brain Tumor Cell Lines: O6-BG was found to increase the cytotoxicity of BCNU in pediatric glioma and medulloblastoma cell lines. researchgate.net This sensitization was observed in cell lines derived from ependymoma, anaplastic astrocytoma, and medulloblastoma. researchgate.net

Resistant Cell Lines: The development of resistance to the O6-BG and BCNU combination has been studied in brain tumor cell lines, where acquired resistance was linked to specific mutations in the AGT gene (MGMT). researchgate.net

Table 1: Enhancement of BCNU Antitumor Activity by O6-benzylguanine in a Human Glioma Xenograft Model

| Treatment Group | Tumor Growth Delay (Days) | Reference |

|---|---|---|

| BCNU (10 mg/kg) | 11.8 | capes.gov.br |

| O6-benzylguanine (40 mg/kg) + BCNU (10 mg/kg) | Significantly enhanced vs. BCNU alone (P < 0.002) | capes.gov.br |

Similar to its effect with BCNU, O6-benzylguanine potentiates the cytotoxicity of methylating agents like temozolomide (B1682018) (TMZ). nih.gov The cytotoxicity of TMZ is primarily attributed to the formation of O6-methylguanine adducts in DNA. aacrjournals.org The AGT protein directly reverses this damage, and its presence is a major mechanism of TMZ resistance. frontiersin.orgaacrjournals.org

Numerous in vitro and in vivo studies have confirmed that O6-BG effectively inactivates AGT and sensitizes tumor cells to TMZ. nih.govmit.edu

Glioma Xenograft Models: In a human glioma (U87MG) xenograft, O6-BG significantly enhanced the anti-tumor activity of temozolomide. While a non-toxic dose of TMZ alone produced a tumor growth delay of 23.3 days, the addition of O6-BG led to a significantly greater delay. capes.gov.br

Pediatric Tumor Cell Lines: In cell lines derived from pediatric glioma and medulloblastoma, O6-BG was shown to increase the cytotoxicity of TMZ, demonstrating its potential to overcome resistance in these tumor types. researchgate.net

Resistant Cellular Systems: In glioblastoma side population (SP) cells, which exhibit stem-like properties and higher resistance to TMZ, O6-BG was able to slightly reverse this resistance. plos.org

Table 2: Potentiation of Temozolomide (TMZ) by O6-benzylguanine in Preclinical Models

| Model System | Finding | Reference |

|---|---|---|

| Human Glioma (U87MG) Xenograft | O6-BG significantly enhanced the tumor growth delay caused by TMZ (from 23.3 days with TMZ alone). | capes.gov.br |

| Pediatric Glioma & Medulloblastoma Cell Lines | Incubation with O6-benzylguanine increased the cytotoxic effects of TMZ in clonogenic assays. | researchgate.net |

| Glioblastoma (GBM8401) Side Population Cells | TMZ resistance was slightly reversed by O6-benzylguanine. | plos.org |

Impact on Cellular Proliferation and Apoptosis Mechanisms in Resistant Cell Lines

The primary mechanism by which O6-benzylguanine influences cell fate is indirect; it sensitizes cells to DNA damaging agents, which in turn trigger cell cycle arrest and apoptosis. frontiersin.org Resistance to alkylating agents is often multifactorial but can be driven by high AGT activity or defects in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1. aacrjournals.orgnih.gov

In cell lines that have acquired resistance to the combination of O6-BG and BCNU, the mechanism often involves the selection of cells with specific mutations in the AGT gene that render the protein resistant to O6-BG inactivation. researchgate.net In such resistant models, the direct impact of O6-BG on proliferation or apoptosis is limited. However, in other contexts, O6-BG can contribute to enhanced apoptosis as part of a combination strategy. For example, in TMZ-resistant glioblastoma side population (SP) cells, which have high AGT expression, combining TMZ with O6-BG and another agent (Honokiol) resulted in a significant enhancement of apoptosis. plos.org This suggests that while O6-BG's main role is depleting AGT, this action is crucial for allowing alkylating agents to effectively induce apoptotic cell death, even in resistant cell populations. plos.org

Influence on Key Regulatory Protein Expression (e.g., ERα, p53, NFκB) in Cellular Models

The activity of O6-benzylguanine is intertwined with the expression and function of key regulatory proteins that control cell survival, proliferation, and DNA repair. Research has indicated that after treatment with O6-benzylguanine and temozolomide, the cellular machinery attempts to recover, and this recovery process involves key signaling molecules.

p53 and NFκB: In glioblastoma cells, the re-synthesis of the AGT (MGMT) protein following its depletion by O6-BG and TMZ treatment has been shown to implicate the tumor suppressor protein p53 and the transcription factor NF-κB. thegoodscentscompany.com This finding suggests a complex regulatory feedback mechanism where cells, under the stress of combination therapy, activate signaling pathways involving p53 and NF-κB to restore their DNA repair capacity. thegoodscentscompany.com The tumor suppressor p53 is known to play a role in regulating MGMT expression, and its functional status can influence a cell's response to DNA damage. researchgate.net

Estrogen Receptor α (ERα): In hormone-responsive cancers like luminal breast cancer, a distinct regulatory axis exists between ERα and p53. roswellpark.org In these cellular models, ERα can directly bind to and suppress the function of wild-type p53, thereby inhibiting the expression of genes that block cellular proliferation. roswellpark.org While direct studies linking O6-benzylguanine to this interaction are limited, the established interplay between p53, ERα, and the regulation of DNA repair genes like MGMT highlights a potential mechanism for indirect effects in relevant cancer types. roswellpark.orgresearchgate.net

Preclinical Research Applications and Potentiation Strategies

In Vitro Potentiation of Alkylating Agent Activity

In vitro studies have consistently demonstrated that 8-Benzylguanosine significantly enhances the cytotoxic effects of alkylating agents across a variety of human tumor cell lines. google.com The combination of this compound and BCNU has been shown to be effective in sensitizing tumor cells from brain, colon, breast, and prostate cancers. google.comaacrjournals.org

In pediatric brain tumor cell lines, including glioma and medulloblastoma, this compound was found to be a major determinant of sensitivity to BCNU and temozolomide (B1682018). aacrjournals.orgresearchgate.net For 15 MGMT-expressing cell lines, pretreatment with this compound reduced the mean lethal dose (LD10) for BCNU by 2.6-fold and for temozolomide by a remarkable 26-fold. aacrjournals.orgresearchgate.net Similarly, in other studies, potentiation of BCNU toxicity was observed to be between 1.6- and 2.3-fold in various cell lines.

Research on colon cancer cell lines showed that pretreatment with this compound could overcome resistance to BCNU. google.com In HT-29 human colon cancer cells, 8-substituted derivatives of the parent compound were as effective as this compound in enhancing BCNU cytotoxicity at 10 μM concentrations, leading to almost complete tumor cell death. google.com Similar potentiation was observed in DU-145 prostate cancer and MCF-7 breast cancer cells. google.com

The degree of potentiation, however, can be variable among different cell lines and is not always directly proportional to the baseline AGT activity. For instance, no potentiation was seen in glioblastoma cell lines with very low intrinsic AGT levels (<6 fmol/mg protein).

Table 1: Potentiation of Alkylating Agents by this compound in Tumor Cell Lines

| Cell Line Type | Alkylating Agent | Key Finding | Reference |

|---|---|---|---|

| Pediatric Glioma & Medulloblastoma | BCNU | 2.6-fold average reduction in LD10 | aacrjournals.orgresearchgate.net |

| Pediatric Glioma & Medulloblastoma | Temozolomide | 26-fold average reduction in LD10 | aacrjournals.orgresearchgate.net |

| Colon (HT-29), Prostate (DU-145), Breast (MCF-7) | BCNU | Significant enhancement of cytotoxicity, leading to nearly complete cell kill at 10 µM. | google.com |

The direct inactivation of the AGT protein by this compound has been quantified using cell-free extracts. These assays allow for a precise determination of the compound's potency without the complexities of cellular transport and metabolism.

In studies using extracts from HT29 human colon tumor cells, this compound exhibited a dose-dependent inactivation of AGT, with an ED50 (the dose required to produce 50% inactivation) of 0.2 μM. google.comaacrjournals.org Research has also explored various derivatives to identify even more potent inactivators. Compounds with electron-withdrawing groups at the 8-position, such as 8-aza-O6-benzylguanine and 8-bromo-O6-benzylguanine, were found to be slightly more potent, with ED50 values of 0.07 μM and 0.08 μM, respectively. aacrjournals.org In contrast, another study using HeLa cell extracts reported an IC50 value of 0.62 μM for this compound. medchemexpress.com This highlights that while potent, the precise inhibitory concentration can vary based on experimental conditions and the source of the cell extract.

Table 2: Inactivation of AGT in HT29 Cell-Free Extracts by this compound and Derivatives

| Compound | ED50 (µM) | Reference |

|---|---|---|

| 8-aza-O6-benzylguanine | 0.07 | aacrjournals.org |

| 8-bromo-O6-benzylguanine | 0.08 | aacrjournals.org |

| This compound | 0.2 | aacrjournals.org |

| 8-oxo-O6-benzylguanine | 0.3 | aacrjournals.org |

In Vivo Efficacy in Tumor Xenograft Models

The promising in vitro results have been translated into significant antitumor activity in in vivo preclinical models. The administration of this compound prior to an alkylating agent leads to greater tumor growth inhibition in human tumor xenografts in mice than treatment with the alkylating agent alone. aacrjournals.org This effect has been documented in models of glioblastoma as well as colon cancer. aacrjournals.orgnih.gov

In human glioma (U87MG) xenografts, which have relatively low intrinsic AGT activity, this compound still significantly enhanced the antitumor effects of both temozolomide and BCNU. nih.gov While this compound alone had no effect on tumor growth, its administration one hour before temozolomide or BCNU led to significant tumor growth delays. nih.gov Similarly, in AGT-positive D-456 MG xenografts, combining this compound with temozolomide increased the tumor growth delay compared to temozolomide alone. aacrjournals.org These studies confirm that depleting even low levels of AGT activity can be therapeutically beneficial and that this compound is effective in sensitizing tumors in a live animal model. nih.gov

A key challenge in harnessing the full potential of this compound is that tumor cells can resynthesize the AGT protein, leading to a recovery of DNA repair capacity and restored resistance. Therefore, preclinical research has focused on strategies to achieve sustained AGT depletion for a sufficient duration to allow the alkylating agent to exert its maximum cytotoxic effect.

One critical finding is the need for prolonged exposure to this compound. Studies in pediatric brain tumor cell lines have shown that maximal potentiation of BCNU cytotoxicity requires the presence of this compound not only before but also for approximately 16 to 24 hours after the alkylator is given. aacrjournals.org This extended schedule ensures that newly synthesized AGT protein is immediately inactivated.

Another strategy involves the use of prodrugs. O6-benzyl-2'-deoxyguanosine, a deoxyribonucleoside analogue, demonstrated higher antitumor activity than this compound when combined with BCNU in xenograft studies. aacrjournals.org This enhanced efficacy is attributed to its metabolic conversion in vivo to more potent and persistent AGT inactivators, including this compound and 8-oxo-O6-benzylguanine, which provides a longer duration of AGT suppression. aacrjournals.org At certain doses, this prodrug was able to completely suppress AGT activity in the brain and other tissues for 12 to 18 hours.

Novel Delivery Systems for Enhanced Preclinical Efficacy

To improve the therapeutic index and overcome pharmacokinetic limitations, novel delivery systems for AGT inhibitors are being explored. The clinical use of systemic this compound can be hindered by poor pharmacokinetics and the sensitization of healthy tissues, particularly bone marrow, to chemotherapy. acs.org

Prodrugs represent a major advancement. As mentioned, O6-benzyl-2'-deoxyguanosine serves as an effective prodrug that enhances systemic availability and prolongs the duration of AGT inactivation. aacrjournals.org A more targeted approach involves a monoamine oxidase B (MAOB) specific prodrug, which is designed to be converted into this compound specifically within glioma cells that have high MAOB activity. This strategy aims to localize the AGT inactivation to the tumor site, thereby sparing healthy tissues.

Nanoparticle-based delivery systems are also under investigation to improve biodistribution. Researchers have developed superparamagnetic iron oxide nanoparticles for the targeted delivery of this compound to brain tumors. acs.org This system utilizes convection-enhanced delivery (CED), a method for bypassing the blood-brain barrier, to deliver the drug-loaded nanoparticles directly to the tumor. acs.orgcertisoncology.com Such redox-responsive nanoparticles are designed to release their payload in the tumor microenvironment, offering a promising strategy to increase local drug concentration and efficacy while minimizing systemic toxicity. acs.org

Nanoparticle-Mediated Delivery (e.g., Iron Oxide, pH-Sensitive Polymers)

The therapeutic potential of this compound is often limited by suboptimal pharmacokinetics. acs.org To address this, researchers have explored nanoparticle-mediated delivery systems to enhance its efficacy and biodistribution. These strategies aim to improve drug loading, control release, and increase stability in biological systems. nih.govacs.org

Iron Oxide Nanoparticles:

Superparamagnetic iron oxide nanoparticles (SPIONs) have been investigated as a carrier for this compound. acs.orgnih.gov In one approach, a redox-responsive nanoparticle was developed with a magnetic iron oxide core coated with a biocompatible chitosan-PEG copolymer. acs.orgnih.gov This formulation, also carrying the tumor-targeting peptide chlorotoxin, demonstrated controlled, localized release of this compound under reductive intracellular conditions. acs.orgnih.gov In vitro studies showed that this nanoparticle formulation (NPCP-BG-CTX) effectively delivered the compound to human glioblastoma (GBM) cells, leading to a significant reduction in O⁶-methylguanine-DNA methyltransferase (MGMT) activity. acs.org

Another strategy involved coating an iron oxide core with a pH-sensitive polymer of a dialdehyde-modified this compound analog (DABGS) and polyethylene (B3416737) glycol (PEG). nih.govacs.org This design achieved high drug loading and demonstrated pH-dependent drug release, with maximal release occurring at the acidic pH of 5.5, which mimics intracellular conditions, and minimal release at the physiological pH of 7.4. nih.govacs.org

pH-Sensitive Polymers:

The use of pH-sensitive polymers represents a key strategy for the controlled release of this compound. nih.govacs.org By incorporating acid-labile hydrazone bonds, nanoparticles were formulated to release their payload in the acidic environment of endo-lysosomes. nih.govacs.orgrsc.org One study detailed the polymerization of a dialdehyde-modified this compound analog (DABGS) and PEG-dihydrazide on the surface of iron oxide nanoparticles. nih.govacs.org This formulation, IOPH-pBGS, exhibited excellent drug loading of 33.4 ± 5.1% by weight while maintaining a small particle size. nih.govacs.org The release of the drug was significantly higher at pH 5.5 compared to physiological pH, demonstrating the "smart" release capabilities of this system. nih.govacs.org

Table 1: Characteristics of this compound Nanoparticle Formulations

| Nanoparticle Type | Core Material | Coating/Polymer | Key Features | Reference |

| Redox-Responsive | Superparamagnetic Iron Oxide | Chitosan-PEG Copolymer, Chlorotoxin | Redox-responsive release, Tumor targeting | acs.orgnih.gov |

| pH-Sensitive | Iron Oxide | Dialdehyde Modified this compound (DABGS), PEG-dihydrazide | High drug loading (33.4 ± 5.1%), pH-dependent release | nih.govacs.org |

Evaluation of Vehicle Effects on Biodistribution and Efficacy in Animal Models

The delivery vehicle plays a critical role in the biodistribution and ultimate efficacy of therapeutic agents like this compound. researchgate.net In preclinical animal models, the use of nanoparticle-based carriers has been shown to significantly alter the pharmacokinetic profile of the encapsulated compound compared to its free form.

For instance, a study using a redox-responsive superparamagnetic iron oxide nanoparticle formulation of this compound (NPCP-BG-CTX) in wild-type mice demonstrated a significantly longer plasma half-life of 5 hours for the nanoparticle formulation compared to the 1.2 hours reported for free this compound in rodent models. nih.gov This extended circulation time can potentially lead to increased accumulation at the target site.

Another study highlighted the use of dual-receptor-specific extracellular vesicles (EVs) loaded with this compound for targeting temozolomide-resistant glioblastoma. mdpi.com These EVs were engineered to target specific receptors on cancer cells, demonstrating the potential for highly specific delivery to the tumor site. mdpi.com

Table 2: Biodistribution and Efficacy of this compound Formulations in Animal Models

| Formulation | Animal Model | Key Biodistribution Findings | Efficacy Outcome | Reference |

| NPCP-BG-CTX (Redox-Responsive Nanoparticle) | Wild-type mice | Plasma half-life of 5h; Accumulation in liver, spleen, kidney | Not applicable in this model | nih.gov |

| NPCP-BG-CTX (Redox-Responsive Nanoparticle) | Mice with orthotopic human GBM xenografts | Excellent volume of distribution in the brain via CED | 3-fold increase in median overall survival with TMZ | nih.gov |

| Dual-receptor-specific EVs | Not specified | Targeted delivery to glioblastoma cells | Eradication of TMZ-resistant glioblastoma | mdpi.com |

Synergistic Interactions of this compound with Other Therapeutic Modalities (excluding standard alkylating agents)

The primary mechanism of action of this compound involves the inhibition of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), which sensitizes tumor cells to certain DNA damaging agents. acs.orgnih.gov While its synergy with standard alkylating agents is well-documented, preclinical research has also explored its interactions with other therapeutic approaches.

PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that interfere with DNA repair. frontiersin.org Preclinical studies have suggested that combining PARP inhibitors with agents that induce DNA damage can lead to synergistic effects. aacrjournals.orgmdpi.com The rationale is that inhibiting multiple DNA repair pathways can overwhelm cancer cells and lead to cell death, a concept known as synthetic lethality. frontiersin.org While direct studies combining this compound with PARP inhibitors are not extensively detailed in the provided search results, the potentiation of DNA-damaging agents by this compound suggests a potential for synergy with PARP inhibitors, as both strategies target DNA repair mechanisms.

Topoisomerase Inhibitors:

Topoisomerase inhibitors are compounds that interfere with the action of topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription. nih.govmdpi.com Research has indicated that O⁶-substituted guanine (B1146940) analogues, including this compound, can inhibit topoisomerase II ATPase activity through noncovalent interactions. aacrjournals.org This suggests a direct interaction with the topoisomerase II enzyme, which could potentially synergize with topoisomerase poisons that stabilize the enzyme-DNA cleavage complex. The inhibition of topoisomerase II's catalytic activity by this compound could enhance the DNA damage induced by topoisomerase poisons. aacrjournals.org

Radiotherapy:

Radiation therapy is a cornerstone of cancer treatment that induces DNA damage in tumor cells. nih.gov The efficacy of radiotherapy can be enhanced by agents that inhibit DNA repair. Clinical trials have investigated the combination of this compound with radiotherapy, often in conjunction with an alkylating agent. nih.govasco.orgnih.gov The principle behind this combination is that by inhibiting MGMT with this compound, the repair of DNA damage induced by radiation is impaired, leading to increased tumor cell killing. While many studies include an alkylating agent, the fundamental interaction between the inhibition of DNA repair by this compound and the DNA-damaging effects of radiation suggests a synergistic potential.

Table 3: Potential Synergistic Interactions of this compound

| Therapeutic Modality | Proposed Mechanism of Synergy | Supporting Evidence | Reference |

| PARP Inhibitors | Dual inhibition of distinct DNA repair pathways (MGMT and PARP) leading to synthetic lethality. | Rationale based on the known mechanisms of both agent classes. | frontiersin.orgaacrjournals.orgmdpi.com |

| Topoisomerase Inhibitors | This compound inhibits topoisomerase II ATPase activity, potentially enhancing the action of topoisomerase poisons. | Direct inhibition of topoisomerase II ATPase activity by O⁶-substituted guanine analogues demonstrated. | aacrjournals.org |

| Radiotherapy | Inhibition of MGMT-mediated DNA repair enhances the cytotoxicity of radiation-induced DNA damage. | Clinical trials have explored this combination, often with an alkylating agent. | nih.govnih.gov |

Advanced Research Methodologies and Tools Utilizing 8 Benzylguanosine

Application in Protein Labeling and Imaging (SNAP-tag Technology)

SNAP-tag technology represents a powerful method for the specific labeling of proteins in living cells. mdpi.comnih.gov This technology is centered around a mutant of the human O6-alkylguanine-DNA alkyltransferase (hAGT) protein, known as the SNAP-tag. mdpi.comnih.gov This engineered protein can be fused to a protein of interest (POI) and specifically and covalently labeled with a substrate, most notably an O6-benzylguanine (BG) derivative. nih.govneb.com This allows for the attachment of a wide variety of functional molecules, such as fluorophores, to the POI for visualization and analysis. nih.govneb-online.de

Mechanism of SNAP-tag/Benzylguanine Conjugation for Protein Functionalization

The core of SNAP-tag technology lies in the irreversible enzymatic reaction between the SNAP-tag protein and a benzylguanine (BG) substrate. nih.gov The SNAP-tag is a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT) that has been engineered to no longer bind to DNA but to react specifically and rapidly with BG derivatives. mdpi.comneb.com

The reaction involves the transfer of the benzyl (B1604629) group from the BG substrate to a cysteine residue within the active site of the SNAP-tag protein. nih.gov This forms a stable and irreversible thioether bond, covalently linking the substrate to the SNAP-tag and, by extension, to the protein of interest it is fused with. mdpi.comnih.gov A key advantage of this system is that the rate of the reaction is largely independent of the specific probe attached to the benzylguanine, allowing for a wide array of molecules to be conjugated to the target protein. neb.com Furthermore, the substrates are chemically inert to other cellular components, preventing non-specific labeling. neb.com

This specific and covalent labeling allows for a multitude of applications, including the attachment of fluorescent dyes for imaging, biotin (B1667282) for purification, or other reporters to study protein function. neb-online.decytoskeleton.com The versatility of this system is enhanced by the existence of the CLIP-tag, a complementary tag engineered to react with O2-benzylcytosine derivatives, enabling dual labeling of different proteins within the same cell. nih.govneb.com

Development of Conditional Caging Strategies for Benzylguanine Derivatives

To achieve greater temporal and spatial control over protein labeling, researchers have developed "caged" benzylguanine derivatives. nih.govacs.org These are BG molecules that have been chemically modified to be inactive, preventing them from reacting with the SNAP-tag. nih.gov The "cage" can be removed by a specific trigger, thereby activating the BG derivative at a desired time and location. nih.govacs.org

A prominent strategy involves photocaging, where a light-sensitive group is attached to the BG molecule. nih.gov Irradiation with light of a specific wavelength cleaves the caging group, releasing the active BG to react with the SNAP-tag. nih.govmdpi.com This allows for precise control over when and where the labeling occurs.

Beyond light activation, a variety of other caging strategies have been developed that respond to different stimuli. nih.govnih.gov These include triggers such as:

Small molecules: Specific small molecules can trigger the removal of the caging group. nih.gov

Enzymes: The presence of a particular enzyme can cleave the cage and activate the BG derivative. nih.gov For instance, β-glucuronidase can be used to trigger the release of active BG. nih.gov

Metal catalysts: Certain transition metal catalysts can induce the decaging reaction. nih.gov

Reactive oxygen species (ROS): Caged BGs have been designed to be activated by ROS, such as hydrogen peroxide, which are often found in specific microenvironments like tumors. nih.govacs.org

These conditional activation strategies significantly expand the utility of SNAP-tag technology, enabling researchers to study dynamic cellular processes and to potentially develop targeted therapeutic approaches with reduced off-target effects. nih.govnih.govresearchgate.net

Utility in Molecular Biology for Studying Proteins of Interest

The ability to specifically label proteins of interest (POIs) with a wide range of functional probes makes SNAP-tag technology, utilizing benzylguanine derivatives, an invaluable tool in molecular biology. nih.govacs.org This technology has been successfully implemented in various organisms, including bacteria, yeast, and mammalian cells, for a multitude of applications. nih.gov

Key applications in molecular biology include:

Protein Localization and Trafficking: By attaching fluorescent probes, researchers can visualize the subcellular localization of a POI and track its movement within the cell over time. neb.com This is crucial for understanding protein function in the context of cellular compartments. Cell-impermeable BG substrates can be used to specifically label the population of a protein that is present on the cell surface. neb.com

Protein Dynamics and Turnover: Pulse-chase experiments can be performed to study the lifecycle of a protein. A specific population of a POI can be labeled at one point in time (pulse), and its fate (e.g., degradation, movement) can be followed over a subsequent period (chase). nih.gov

Protein-Protein Interactions: The technology can be used to study interactions between different proteins. For instance, by labeling two different proteins with distinct fluorophores using SNAP-tag and CLIP-tag, their co-localization can be assessed. neb.com

Enzyme Activity and Sensing: Probes that change their fluorescent properties in response to specific ions (e.g., calcium), metabolites, or reactive oxygen species can be attached to a POI to create biosensors. nih.govacs.org

Protein Immobilization and Purification: Attaching biotin to a POI via a BG-biotin substrate allows for its efficient purification from cell lysates using streptavidin-coated beads. neb-online.de Similarly, proteins can be immobilized on surfaces for in vitro studies. neb-online.denih.gov

The continuous development of new BG-based probes and caging strategies promises to further expand the applications of this technology in elucidating the complex roles of proteins in cellular function. nih.govacs.org

Biochemical Assay Development and Validation

8-Benzylguanosine and its derivatives are not only crucial for protein labeling but also play a significant role in the development and validation of biochemical assays, particularly for the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). nih.govnumberanalytics.com

AGT Activity Assays Utilizing Labeled this compound as a Probe

The activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) can be quantified using assays that employ labeled O6-benzylguanine (BG) derivatives as a substrate. nih.gov Since AGT irreversibly transfers the benzyl group from BG to its own active site cysteine, using a radiolabeled or fluorescently tagged BG allows for the measurement of this transfer and thus the quantification of active AGT in a sample. aacrjournals.orgpnas.org

One established method involves using [3H]methylated DNA as a substrate, where the amount of [3H]methyl group removed by AGT is quantified. aacrjournals.orgpnas.org However, a more direct assay utilizes [3H]O6-benzylguanine. nih.gov In this assay, the radiolabeled benzyl group is covalently transferred to the AGT protein. The amount of radioactivity incorporated into the protein, which can be separated from the unreacted substrate, is directly proportional to the amount of active AGT. nih.gov

These assays are critical for:

Determining AGT status in tumors: AGT repairs DNA damage caused by certain chemotherapy agents. High levels of AGT in tumors can lead to drug resistance. aacrjournals.orgpnas.org Assaying AGT activity helps in predicting the potential response to therapy.

Evaluating AGT inhibitors: O6-benzylguanine itself and its derivatives are potent inactivators of AGT and are used to sensitize tumors to chemotherapy. nih.govaacrjournals.org These assays are essential for screening and characterizing the potency of new AGT inhibitors. aacrjournals.org

Studying AGT mutants: Researchers have engineered AGT mutants with resistance to BG inactivation for potential use in gene therapy to protect normal tissues from chemotherapy-induced damage. pnas.orgpnas.org Activity assays are used to characterize the activity and BG resistance of these mutants. pnas.org

The development of these assays provides a fundamental tool for both basic research into DNA repair and for translational studies aimed at improving cancer therapy. numberanalytics.com

Advanced Analytical Methods for Quantification in Biological Matrices (e.g., HPLC-MS/MS)

For the precise and sensitive quantification of this compound and its metabolites, such as O6-benzyl-8-oxoguanine (8-oxoBG), in complex biological samples like plasma, urine, and tissue extracts, advanced analytical methods are required. nih.govnih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has emerged as the gold standard for this purpose. nih.govveedalifesciences.com

The LC-MS/MS method offers several advantages:

High Specificity: It can distinguish between the parent compound and its metabolites with high accuracy, even when they have similar chemical structures. nih.gov

High Sensitivity: It allows for the detection and quantification of very low concentrations of the analytes. nih.govfabad.org.tr

Robustness: The method can be validated to ensure it is accurate, precise, and reliable for routine analysis of patient samples. nih.govfabad.org.tr

A typical LC-MS/MS workflow for analyzing O6-benzylguanine and its metabolites involves:

Sample Preparation: The compounds are extracted from the biological matrix, often using liquid-liquid extraction. nih.gov

Chromatographic Separation: The extract is injected into an HPLC system, where the compounds are separated on a reverse-phase column. nih.gov

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. They are ionized (e.g., using positive electrospray ionization) and detected in multiple-reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govfabad.org.trmdpi.com

This powerful analytical technique is indispensable for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of O6-benzylguanine and its analogues in preclinical models and human clinical trials. aacrjournals.orgnih.gov

Molecular Modeling and Computational Studies

Molecular modeling and computational chemistry provide powerful in silico tools to predict and analyze the interactions between small molecules and their biological targets, guiding the development of more effective therapeutic agents.

Molecular docking and simulation are instrumental in visualizing how a ligand like O⁶-benzylguanine fits into the active site of its target enzyme, MGMT. The inhibitory mechanism of O⁶-benzylguanine involves the irreversible transfer of its benzyl group to a specific cysteine residue (Cys145) in the MGMT active site. nih.govresearchgate.net This "suicide" reaction permanently inactivates the enzyme. aacrjournals.org

Computational models have elucidated the precise molecular interactions that facilitate this process. nih.gov These simulations show the O⁶-benzylguanine molecule positioned within a binding pocket where key amino acid residues stabilize its orientation. The transfer of the benzyl group to the Cys145 thiol group proceeds via an SN2 reaction mechanism. researchgate.net Modeling studies suggest that other residues, such as Tyr114, may participate by protonating the N3 position of the guanine (B1146940) ring, further facilitating the reaction. researchgate.net This detailed understanding of the binding mode is crucial for designing new, even more potent, inhibitors.

| Interacting MGMT Residue | Type of Interaction | Role in Binding and Inactivation |

|---|---|---|

| Cys145 | Covalent Bond Formation | Acts as the nucleophile that attacks the benzyl group, leading to irreversible S-benzylation and enzyme inactivation. nih.govresearchgate.net |

| Tyr114 | Hydrogen Bond | Protonates the N3 of the guanine base, stabilizing the ligand in the active site and facilitating the alkyl transfer reaction. researchgate.net |

| Arg135 | Hydrophobic & Electrostatic Interactions | Contributes to the binding affinity and proper orientation of the inhibitor within the active site. nih.gov |

| Ser159 | Hydrogen Bond / Water Bridge | Forms hydrogen bonds, often mediated by water molecules, that help to anchor the ligand. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These analyses have been performed on series of guanine derivatives to understand the structural features essential for potent MGMT inhibition. nih.gov

In these studies, a set of inhibitors with known activities (e.g., IC₅₀ values) are aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to build a model that relates variations in these fields to changes in inhibitory activity. nih.gov The resulting 3D contour maps highlight regions where modifications to the chemical structure would likely increase or decrease activity. For instance, a QSAR model might indicate that adding a bulky group in one region would clash with the enzyme (negative steric contribution), while adding a hydrogen bond donor in another area would enhance binding (positive electrostatic contribution). These predictive models are invaluable for rationally designing novel inhibitors with improved potency and selectivity, minimizing the need for extensive trial-and-error synthesis. nih.govresearchgate.net

| Compound | pIC₅₀ (Activity) | Steric Field Contribution (Descriptor 1) | Electrostatic Field Contribution (Descriptor 2) | Hydrophobic Field Contribution (Descriptor 3) |

|---|---|---|---|---|

| Inhibitor A | 7.5 | -2.1 | +4.5 | +1.8 |

| Inhibitor B | 6.8 | -1.5 | +2.3 | +1.9 |

| Inhibitor C | 8.2 | -2.5 | +5.1 | +2.5 |

| Inhibitor D | 6.1 | -3.0 | +1.9 | +1.2 |

Chemical Genetics and Targeted Approaches in Drug Discovery

Chemical genetics uses small molecules as tools to perturb protein function in a manner analogous to traditional genetic mutations, allowing for the study of biological processes in real-time. frontiersin.org O⁶-benzylguanine is a prime example of a chemical genetics tool used in targeted drug discovery. Its high specificity for MGMT allows researchers to functionally "knock out" the activity of this single protein in cells or organisms. mdpi.com

This targeted inhibition is a key strategy to overcome the resistance of tumors to alkylating chemotherapeutic agents like temozolomide (B1682018). mdpi.com Many tumors overexpress MGMT, which repairs the DNA damage caused by these drugs, rendering them ineffective. nih.govmdpi.com By pre-treating cancer cells with O⁶-benzylguanine, researchers can deplete the cells of functional MGMT. medchemexpress.com A subsequent dose of an alkylating agent is then significantly more cytotoxic because the cells can no longer repair the drug-induced DNA lesions. This approach has been extensively studied in vitro and in clinical trials to sensitize resistant tumors to chemotherapy. aacrjournals.orgmdpi.com

Applied Molecular Evolution for Engineering Enzyme Resistance

Applied molecular evolution is a powerful technique used to create new enzymes with desired properties, such as resistance to inhibitors. nih.govnih.gov This technology has been famously applied to the MGMT enzyme to develop variants that are highly resistant to O⁶-benzylguanine. The primary motivation for this research is in the field of cancer gene therapy. A major side effect of combining O⁶-benzylguanine with chemotherapy is myelosuppression, as the inhibitor also depletes MGMT in healthy hematopoietic stem cells in the bone marrow. nih.gov

To circumvent this, researchers have used directed evolution to create large libraries of MGMT mutants—numbering in the millions—and then selected for those that remain active in the presence of high concentrations of O⁶-benzylguanine. nih.govnih.gov This process identified several key mutations that confer remarkable resistance. By introducing the genes for these resistant MGMT mutants into a patient's hematopoietic stem cells, it is theoretically possible to protect the bone marrow from the toxic effects of the combination therapy, allowing for more aggressive and effective treatment of the tumor. Studies have successfully identified mutants that show hundreds-fold increases in resistance to O⁶-benzylguanine compared to the wild-type enzyme. nih.gov

| MGMT Variant | Key Amino Acid Mutations | BG Resistance (ED₅₀ in µM) | Fold Resistance vs. Wild-Type | Reference |

|---|---|---|---|---|

| Wild-Type (wt) AGT | None | 0.2 | 1x | nih.gov |

| HCT116 BBR Mutant | Not specified | >10 | >50x | aacrjournals.org |

| HCT15 BBR Mutant | Not specified | >10 | >50x | aacrjournals.org |

| AGT-11 | Not specified | 160 | 800x | nih.gov |

Future Research Directions and Perspectives on 8 Benzylguanosine

Development of Next-Generation O6-Alkylguanine-DNA Alkyltransferase Inhibitors

The primary mechanism of action for 8-benzylguanosine analogs is the inactivation of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that removes alkyl groups from the O6 position of guanine (B1146940). ontosight.aimdpi.com This action enhances the efficacy of alkylating chemotherapeutic agents. ontosight.aiaacrjournals.org Future research is focused on creating next-generation AGT inhibitors with improved pharmacological profiles.

Researchers are exploring various 8-substituted O6-benzylguanine analogs to identify compounds with superior AGT inactivation capabilities. nih.gov Studies have compared the in vivo AGT inactivation by compounds such as O6-benzyl-8-oxoguanine (8-oxoBG), 8-aza-O6-benzylguanine (8-azaBG), O6-benzyl-8-bromoguanine (8-bromoBG), and O6-benzyl-8-trifluoromethylguanine (8-tfmBG) with the parent compound, O6-benzylguanine (BG). nih.gov These analogs have demonstrated variable but often comparable or even better AGT inactivation, particularly in brain and kidney tissues. nih.gov The distinct pharmacological properties of these analogs could lead to better tissue bioavailability and more effective AGT inactivation in vivo. nih.gov

Furthermore, efforts are being made to develop non-nucleoside inhibitors of AGT to overcome some of the limitations of guanine-based analogs. cytgen.com The goal is to discover inhibitors with high efficacy and low cytotoxicity. cytgen.com

Integration into Advanced Preclinical Therapeutic Regimens

A significant area of future research involves integrating this compound and its derivatives into more sophisticated preclinical therapeutic strategies. The aim is to maximize their chemosensitizing effects while minimizing toxicity.

Preclinical studies have laid the groundwork for clinical trials evaluating the efficacy of O6-benzylguanine in combination with alkylating agents for both adult and pediatric brain tumors. aacrjournals.org The combination of O6-benzylguanine with temozolomide (B1682018), in particular, has shown promise in overcoming resistance in pediatric brain tumor cell lines. aacrjournals.org

However, a major challenge has been the increased myelosuppression observed when AGT inhibitors are combined with alkylating agents, which often necessitates a reduction in the chemotherapy dose, potentially limiting efficacy. ox.ac.uk Future strategies are exploring ways to mitigate this toxicity. One approach involves the use of gene therapy to introduce resistant forms of AGT, such as the P140K mutant, into hematopoietic stem cells to protect the bone marrow from the toxic effects of combination therapy. mdpi.comclinicaltrials.gov

Researchers are also investigating the optimal dosing and scheduling of these combination therapies. nih.gov For instance, different 5-day dosing regimens of temozolomide combined with O6-benzylguanine are being tested in patients with recurrent malignant glioma to determine the maximum tolerated dose and toxicity profile. nih.gov Additionally, the combination of O6-benzylguanine with other chemotherapeutic agents, such as irinotecan (B1672180) (CPT-11), is being explored to leverage potential synergistic effects. aacrjournals.org

Exploration of Novel Biological Targets and Pathways Beyond DNA Repair

While the primary role of this compound analogs is the inhibition of AGT, there is growing interest in exploring their potential interactions with other biological targets and pathways. This could unveil new therapeutic applications and provide a deeper understanding of their cellular effects.

Recent research has uncovered a novel function of AGT in protecting against DNA damage caused by peroxynitrite, a reactive nitrogen species generated during inflammation. biorxiv.org AGT can form a stable crosslink with DNA at the site of 8-nitroguanine, a lesion produced by peroxynitrite, thereby shielding the DNA from further damage. biorxiv.org The use of O6-benzylguanine as an inhibitor has been instrumental in demonstrating the involvement of the active site of AGT in this process. biorxiv.org This finding suggests a broader role for AGT in maintaining genomic integrity beyond its canonical DNA repair function, opening up new avenues for research into the effects of its inhibitors.

Furthermore, the interplay between AGT and other DNA repair pathways, such as those involving poly(ADP-ribose) polymerase (PARP), is an active area of investigation. nih.gov Combining AGT inhibitors with PARP inhibitors has shown enhanced anticancer effects in some preclinical models, suggesting that targeting multiple DNA repair pathways simultaneously could be a powerful therapeutic strategy. nih.gov

Advancements in Chemical Biology Tools and Methodologies Based on the this compound Scaffold

The unique chemical properties of the this compound scaffold are being leveraged to develop innovative chemical biology tools and methodologies. These tools are valuable for studying and manipulating biological systems with high precision.